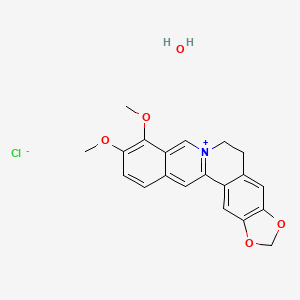

Berberine chloride hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNJXFPOPCFZOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987465 | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68030-18-2 | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic Applications of Berberine Chloride Hydrate: A Technical Guide for Researchers

Abstract

Berberine chloride hydrate, an isoquinoline alkaloid derived from various medicinal plants, has transitioned from a staple of traditional medicine to a subject of intense scientific scrutiny.[1][2][3] This technical guide provides an in-depth review of its therapeutic applications, focusing on the molecular mechanisms, quantitative efficacy data, and key experimental protocols relevant to researchers and drug development professionals. Berberine's pharmacological versatility stems from its ability to modulate critical cellular signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinase (MAPK).[2][3][4] These actions underpin its demonstrated efficacy in metabolic syndrome, oncology, inflammatory conditions, and neurodegenerative diseases. This document synthesizes preclinical and clinical data, presents detailed experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for advancing the therapeutic development of this compound.

Core Mechanisms of Action

This compound exerts its pleiotropic effects by targeting multiple fundamental signaling pathways. Its ability to simultaneously influence metabolism, inflammation, and cell survival pathways makes it a unique compound of interest for complex multifactorial diseases.

Activation of AMP-Activated Protein Kinase (AMPK) Pathway

One of the most well-documented mechanisms of berberine is the activation of AMPK, a crucial regulator of cellular energy homeostasis.[2][4] AMPK activation by berberine triggers a cascade of events that enhance insulin sensitivity, promote glucose uptake in muscle cells, and stimulate fatty acid oxidation.[4][5] This "metabolic master switch" effect is central to its therapeutic potential in managing metabolic disorders like type 2 diabetes and obesity.[4][6]

Modulation of Inflammatory Pathways

Berberine exhibits potent anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.[3][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), berberine can suppress the activation of Toll-like receptor 4 (TLR4) and the subsequent phosphorylation of I-κB, which prevents the translocation of the NF-κB p65 subunit to the nucleus.[3] This blockade halts the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][8]

Induction of Apoptosis in Cancer Cells

Berberine's antineoplastic properties are partly due to its ability to induce apoptosis and cell cycle arrest in various cancer cells.[1] It modulates multiple pathways to achieve this, including down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax.[9][10] This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3 and caspase-8, executing the apoptotic cell death program.[10][11] Berberine is also a dual inhibitor of DNA topoisomerase I and II.[11]

Therapeutic Applications & Efficacy Data

The multifaceted mechanisms of berberine translate into a broad spectrum of therapeutic applications, supported by a growing body of quantitative preclinical and clinical data.

Metabolic Syndrome

Berberine has shown significant efficacy in managing the key components of metabolic syndrome, including hyperglycemia, dyslipidemia, and obesity.[5][12] Clinical trials have demonstrated that its glucose-lowering effect is comparable to that of metformin.[12][13] Meta-analyses of randomized controlled trials have confirmed its ability to significantly improve glycemic indices and lipid profiles.[14][15][16]

Table 1: Summary of Clinical Efficacy in Metabolic Syndrome

| Parameter | Dosage | Duration | Outcome | Reference(s) |

|---|---|---|---|---|

| Glycemic Control | ||||

| Fasting Plasma Glucose (FPG) | 500 mg, 2x/day | 12 weeks | ↓ 12.6 mg/dL (vs. -10.8 mg/dL for Metformin) | [13] |

| FPG | 1.5 g/day | 12 weeks | ↓ from 6.75 to 5.33 mmol/L | [17] |

| HbA1c | 500 mg, 2x/day | 12 weeks | ↓ 0.31% (vs. -0.28% for Metformin) | [13] |

| HbA1c | 0.5 g, 3x/day | 13 weeks | ↓ from 9.5% to 7.5% | [18] |

| Lipid Profile | ||||

| Triglycerides (TG) | ≤1 g/day | ≤90 days | WMD: -0.367 mmol/L | [15] |

| Total Cholesterol (TC) | 0.6-1.5 g/day | 4-24 weeks | SMD: -1.06 vs. control | [19] |

| LDL-Cholesterol (LDL-C) | 0.6-1.5 g/day | 4-24 weeks | WMD: -0.495 mmol/L | [15][16] |

| HDL-Cholesterol (HDL-C) | 0.6-1.5 g/day | 4-24 weeks | SMD: +1.59 vs. control | [19] |

| Anthropometrics | ||||

| Waist Circumference (WC) | 1.5 g/day | 12 weeks | WMD: -3.270 cm | [15][16] |

| Body Mass Index (BMI) | 1.0-1.5 g/day | 12 weeks | WMD: -0.435 kg/m ² | [14][16] |

WMD: Weighted Mean Difference; SMD: Standardized Mean Difference.

Oncology

Berberine demonstrates significant antineoplastic properties, including the inhibition of proliferation, invasion, and metastasis, alongside the induction of apoptosis and cell cycle arrest.[1][10] Its efficacy has been observed in various cancer cell lines and animal models.[9][20]

Table 2: Summary of Preclinical Anticancer Activity

| Cancer Model | Treatment | Key Findings | Reference(s) |

|---|---|---|---|

| Non-Small Cell Lung Cancer (A549 cells) | 60-90 µM, 24h | Significant inhibition of MMP-2, Jak2, NF-κB, and AP-1 protein expression. | [9] |

| Colorectal Carcinoma (LoVo cells) | 1.25-160 µM, 72h | Dose-dependent inhibition of cell growth; G2/M phase cell cycle arrest. | [21] |

| Human Colorectal Adenocarcinoma (Nude mice xenograft) | 30-50 mg/kg/day | Tumor growth inhibitory rates of 33.1% and 45.3%, respectively. | [21] |

| Breast Cancer (MCF-7 cells) | 25-100 μg/mL | Dose-dependent increase in apoptosis. |[10] |

Anti-inflammatory Conditions

The ability of berberine to suppress key inflammatory pathways makes it a promising candidate for various inflammatory diseases. Preclinical studies have quantified its dose-dependent effects on reducing inflammatory mediators.

Table 3: Summary of Preclinical Anti-inflammatory Effects

| Model | Treatment | Key Findings | Reference(s) |

|---|---|---|---|

| LPS-induced Mastitis (Murine model) | 5, 10, 20 mg/kg (IP) | Dose-dependent decrease in TNF-α, IL-1β, and IL-6 secretion and mRNA expression. | [3][22] |

| STZ-induced Diabetic Rats | 50 mg/kg (Oral) | Ameliorated pancreatic inflammation and apoptosis. | [23] |

| Cultured Macrophages | In vitro | Reduced production of iNOS and COX2 via AMPK activation. |[7] |

Neurodegenerative Disorders

Berberine exhibits neuroprotective properties by combating oxidative stress, inhibiting apoptosis in neuronal cells, and reducing neuroinflammation.[24][25][26] These effects suggest its potential utility in multifactorial neurodegenerative diseases like Parkinson's and in protecting against ischemic brain injury.[24][26][27]

Table 4: Summary of Preclinical Neuroprotective Effects

| Model | Treatment | Key Findings | Reference(s) |

|---|---|---|---|

| 6-OHDA-induced Parkinson's (Rat model) | 50 mg/kg (IP) | Significantly reduced apomorphine-induced rotations and prevented loss of TH-positive neurons. | [24][27] |

| Vascular Dementia (Rat model) | 50, 100 mg/kg (IP) | Prevented cognitive deficits and reversed hippocampal neuronal loss and apoptosis. | [26] |

| Cerebral Ischemia | In vivo | Protects against ischemic injury by decreasing oxidative stress and inhibiting mitochondrial apoptosis. |[24][26] |

Key Experimental Protocols

Reproducible and well-documented protocols are essential for advancing research. This section details methodologies for key in vivo, in vitro, and clinical study designs.

In Vivo Anti-inflammatory Murine Model (LPS-induced Mastitis)

This protocol is used to evaluate the anti-inflammatory effects of berberine in an acute inflammation model.[3][22]

-

Animal Model: Lactating mice (e.g., Kunming mice), 5-7 days postpartum.

-

Grouping (Example):

-

Control (Saline)

-

LPS Model (LPS injection, e.g., 100 µL of 1 mg/mL into mammary gland)

-

Berberine Treatment (5, 10, 20 mg/kg, intraperitoneal injection) 1h before and 12h after LPS challenge.

-

Positive Control (e.g., Dexamethasone 5 mg/kg, IP)

-

-

Sample Collection: Mice are sacrificed 24h after LPS induction. Mammary gland tissues are collected for histopathology (H&E staining), and blood/tissue samples are collected for cytokine analysis.

-

Outcome Measures:

-

Histopathology: Assess neutrophil infiltration and tissue damage.

-

Cytokine Analysis: Measure concentrations and mRNA expression of TNF-α, IL-1β, and IL-6 via ELISA and qRT-PCR, respectively.

-

Western Blot: Analyze the activation of TLR4 and NF-κB signaling pathway proteins (e.g., p-I-κB, p-p65) in tissue lysates.

-

In Vitro Anticancer Assay (NSCLC A549 Cells)

This protocol outlines the steps to assess berberine's effect on cancer cell viability, apoptosis, and protein expression.[9]

-

Cell Culture: Human A549 lung carcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Treatment: Cells are seeded in plates and exposed to various concentrations of berberine hydrochloride (e.g., 0, 30, 60, 90 µM) for a specified time (e.g., 24h).

-

Cell Viability Assay (MTT):

-

Add MTT solution to treated cells and incubate.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at ~570 nm to determine cell viability relative to the control.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Harvest and wash treated cells.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis:

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against target proteins (e.g., MMP-2, Bcl-2, Bax, p-Jak2) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

Clinical Trial Protocol for Prediabetes

This protocol describes a randomized controlled trial to evaluate the glycemic control efficacy of berberine.[13][17]

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participant Population: Newly diagnosed prediabetic adults (as per ADA criteria: FPG 5.6-6.9 mmol/L or HbA1c 5.7-6.4%).

-

Intervention:

-

Treatment Group: Berberine HCl 500 mg, administered two or three times daily.

-

Control/Comparison Group: Placebo or active comparator (e.g., Metformin 500 mg, twice daily).

-

-

Duration: 12 weeks.

-

Primary Outcome Measures: Change from baseline in FPG, postprandial plasma glucose (PPG), and HbA1c.

-

Secondary Outcome Measures: Changes in fasting insulin, HOMA-IR, lipid profile, and incidence of adverse events (especially gastrointestinal).

-

Data Collection: Measurements are taken at baseline and at specified intervals (e.g., weeks 4, 8, and 12).

Challenges and Future Directions

Despite its significant therapeutic potential, the clinical application of this compound faces challenges, most notably its low oral bioavailability and poor water solubility.[1][28] These hydrophobic properties can limit its absorption and systemic efficacy.

Future research is focused on overcoming these limitations through advanced drug delivery systems. The development of novel formulations, such as nanoparticulate delivery systems (e.g., liposomes, nanoparticles, micelles), is a promising strategy to enhance solubility, stability, and bioavailability, thereby improving the therapeutic index of berberine.[1][28] Furthermore, while preclinical data are abundant, more large-scale, rigorously designed randomized clinical trials are necessary to fully substantiate its efficacy and safety for various conditions and to establish optimal dosing regimens.[2]

Conclusion

This compound is a potent, naturally occurring compound with a remarkable breadth of therapeutic applications. Its ability to modulate key cellular pathways like AMPK, NF-κB, and various apoptotic regulators provides a strong mechanistic basis for its observed efficacy in metabolic syndrome, cancer, and inflammatory and neurodegenerative disorders. The quantitative data from numerous preclinical and clinical studies are compelling, positioning berberine as a strong candidate for further drug development. Overcoming its current formulation challenges with innovative delivery technologies will be critical to unlocking its full therapeutic potential and integrating this ancient remedy into modern clinical practice.

References

- 1. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Anti-Inflammatory Effects of Berberine Hydrochloride in an LPS-Induced Murine Model of Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Berberine is a potential therapeutic agent for metabolic syndrome via brown adipose tissue activation and metabolism regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. us.herbiflix.com [us.herbiflix.com]

- 7. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine hydrochloride inhibits cell proliferation and promotes apoptosis of non-small cell lung cancer via the suppression of the MMP2 and Bcl-2/Bax signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. todayspractitioner.com [todayspractitioner.com]

- 13. ijbcp.com [ijbcp.com]

- 14. Frontiers | Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials [frontiersin.org]

- 15. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of Berberine Alone for Several Metabolic Disorders: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound | Topoisomerase | TargetMol [targetmol.com]

- 22. researchgate.net [researchgate.net]

- 23. Berberine chloride ameliorates oxidative stress, inflammation and apoptosis in the pancreas of Streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. brieflands.com [brieflands.com]

- 25. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective effect of berberine chloride on cognitive impairment and hippocampal damage in experimental model of vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Berberine chloride pretreatment exhibits neuroprotective effect against 6-hydroxydopamine-induced neuronal insult in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Berberine Chloride Hydrate: A Technical Guide

Introduction: Berberine, an isoquinoline alkaloid extracted from plants like Coptis chinensis and Berberis species, has a long history in traditional medicine.[1][2][3] Modern pharmacological research has identified it as a potent agent with a wide array of biological effects, including antimicrobial, anti-tumor, and metabolic regulatory activities.[1][3][4][5][6] A significant area of interest for researchers and drug development professionals is its profound anti-inflammatory capacity. Berberine exerts these effects by modulating a complex network of intracellular signaling pathways and reducing the expression of key inflammatory mediators.[3][4][7] This technical guide provides an in-depth overview of the core mechanisms of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling cascades involved in the anti-inflammatory action of berberine.

Core Mechanisms of Anti-Inflammatory Action

Berberine's anti-inflammatory properties stem from its ability to interact with multiple molecular targets. It does not act on a single receptor but rather modulates several key signaling pathways that are crucial for the initiation and propagation of inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes.[7][8] Berberine has been shown to potently inhibit this pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][9] By stabilizing IκBα, berberine prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of its target genes, including TNF-α, IL-1β, and IL-6.[8][9][10][11][12] Some studies suggest this may involve inhibiting an upstream kinase, IKKα.[12]

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[1] Berberine is a well-established activator of AMPK.[13][14][15] Activated AMPK can exert anti-inflammatory effects through several mechanisms. It can suppress the NF-κB pathway and also inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][13] By activating AMPK, berberine effectively reduces the expression of pro-inflammatory genes like TNF-α, IL-6, iNOS, and COX-2 in macrophages.[13][15] This action is crucial for its beneficial effects in metabolic disorders that have a strong inflammatory component.[6][13][15]

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) family, including p38, ERK1/2, and JNK, plays a critical role in transducing extracellular signals into cellular inflammatory responses.[7][10] Berberine has been demonstrated to inhibit the phosphorylation and activation of all three major MAPKs in response to inflammatory stimuli like LPS and TNF-α.[10][14][15][16] The inhibition of MAPK pathways contributes to the reduced production of various inflammatory mediators, including IL-6, IL-8, and MCP-1.[16] This effect may be dependent on its ability to activate AMPK, which acts as an upstream suppressor of MAPK signaling.[2][14]

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[17][18] Berberine has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[17][18][19] It can suppress the expression of key inflammasome components like NLRP3, ASC, and caspase-1.[17] The mechanism may involve the regulation of the mTOR/mtROS axis, where berberine reduces mitochondrial reactive oxygen species (mtROS) generation, a key trigger for NLRP3 activation.[20] This inhibitory action is particularly relevant in conditions like diabetic cardiomyopathy and neuroinflammation.[19][20]

Modulation of JAK/STAT and PPARγ Pathways

Berberine also influences other significant inflammatory pathways. It has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling.[4][7][21] Specifically, berberine can decrease the phosphorylation of STAT1, STAT3, and STAT5, thereby suppressing the differentiation and function of pro-inflammatory Th1 and Th17 cells.[22][23] Additionally, berberine's anti-inflammatory effects in macrophages can be partially mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway.[24][25]

Quantitative Effects on Inflammatory Mediators

The modulatory effects of berberine on signaling pathways translate into measurable reductions in the production and expression of key inflammatory molecules. Data from in vitro, in vivo, and clinical studies provide quantitative evidence of its efficacy.

Table 1: In Vitro Effects of Berberine on Pro-Inflammatory Mediator Production

| Cell Line | Stimulant | Berberine Conc. | Mediator | Result | Reference |

|---|---|---|---|---|---|

| RAW 264.7 | LPS | 5 µM | Pro-inflammatory genes (IL-1β, IL-6, iNOS) | Significant inhibition | [13][15] |

| THP-1 | LPS | Not specified | Inflammatory genes | Attenuated expression via NF-κB | [12] |

| Macrophages | AcLDL | Not specified | TNF-α, MCP-1, IL-6 | Inhibition of expression and secretion | [24][25] |

| ARPE-19 | TNF-α | Not specified | IL-6, IL-8, MCP-1 | Remarkable inhibition at mRNA & protein levels | [16] |

| PBMCs | LPS | 1 µg/mL | IL-6 | 65.2% inhibition of secretion | [26] |

| OC2, KB cells | TPA | 1, 10, 100 µM | PGE2 | Dose-dependent reduction | [27] |

| RAW 264.7 | LPS | 1.25, 2.5, 5 µM | TNF-α, IL-1β, IL-6, NO | Significant, dose-dependent decrease |[9] |

Table 2: In Vivo Effects of Berberine on Inflammatory Markers

| Animal Model | Berberine Dose | Marker(s) | Result | Reference |

|---|---|---|---|---|

| Obese db/db mice | Not specified | TNF-α, IL-1β, IL-6, MCP-1 in adipose tissue | Significant downregulation | [13][15] |

| OVA-induced asthma (rats) | Dose-dependent | Inflammatory cells, NF-κB activity, IgE | Dose-dependent reversal of OVA-induced changes | [8] |

| DSS-induced colitis (mice) | Not specified | Macrophage M1 polarization | Inhibition of M1 polarization | [28] |

| PNI (mice) | 60-240 mg/kg | NLRP3 inflammasome, M1 macrophages | Inhibition of inflammasome and M1 polarization | [18][29] |

| Carrageenan paw edema (rats) | 25, 75, 125 mg/kg | Paw diameter | Marked reduction in inflammation | [30] |

| Xylene ear edema (mice) | 20 mg/kg | Ear edema | Significant amelioration | [9] |

| LPS-induced mastitis (mice) | 5, 10, 20 mg/kg | TNF-α, IL-1β, IL-6 | Dose-dependent decrease in secretion and mRNA |[31] |

Table 3: Summary of Clinical Meta-Analyses on Berberine's Anti-inflammatory Effects

| Population | Marker | Pooled Effect Size (WMD/SMD) | Result | Reference |

|---|---|---|---|---|

| Adults | IL-6 | WMD: -1.18 pg/mL | Significant reduction | [32] |

| Adults | TNF-α | WMD: -3.72 pg/mL | Significant reduction | [32] |

| Adults | CRP | WMD: -1.33 mg/L | Significant reduction | [32] |

| Metabolic Syndrome | CRP | SMD: -1.54 | Significant reduction | [33][34] |

| Metabolic Syndrome | TNF-α | SMD: -1.02 | Significant reduction | [33][34] |

| Metabolic Syndrome | IL-6 | SMD: -1.17 | Significant reduction |[33][34] |

Key Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the anti-inflammatory properties of compounds like berberine. Below are detailed methodologies for common in vitro and in vivo assays.

Protocol: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines the assessment of berberine's effect on lipopolysaccharide (LPS)-induced inflammation in the RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 6-well plates (for protein/RNA analysis) or 96-well plates (for viability/cytokine assays) and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Berberine chloride hydrate (e.g., 1, 5, 10 µM) or vehicle control for 2-4 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for a specified period (e.g., 1 hour for signaling pathway analysis, 24 hours for cytokine analysis).

-

Sample Collection:

-

Supernatant: Collect the cell culture medium and centrifuge to remove debris. Store at -80°C for cytokine analysis.

-

Cell Lysate: Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

-

-

Analysis:

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and other cytokines in the supernatant using commercially available ELISA kits.

-

Western Blotting: Analyze cell lysates to determine the phosphorylation status of key signaling proteins like p-p65, p-IκBα, p-p38, and p-ERK.

-

qRT-PCR: Extract total RNA from cell lysates to quantify the mRNA expression levels of inflammatory genes.

-

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and validated model for evaluating the efficacy of acute anti-inflammatory agents.

Methodology:

-

Animals: Use male Wistar rats or Swiss albino mice (weighing 150-200g). Acclimatize the animals for at least one week with free access to food and water.

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Group 1: Normal Control (no treatment)

-

Group 2: Negative Control (Vehicle + Carrageenan)

-

Group 3: Positive Control (Diclofenac 10 mg/kg + Carrageenan)

-

Group 4-6: Test Groups (Berberine 25, 75, 125 mg/kg + Carrageenan)

-

-

Dosing: Administer berberine, diclofenac, or vehicle (e.g., 0.5% carboxymethyl cellulose) orally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each animal.

-

Measurement: Measure the paw volume or diameter immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the negative control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Histopathology (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis to observe inflammatory cell infiltration.[9]

Conclusion

This compound is a multi-target natural compound with robust anti-inflammatory properties. Its efficacy is supported by extensive in vitro and in vivo data, demonstrating its ability to suppress key inflammatory signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, largely through the activation of AMPK. The consequent reduction in pro-inflammatory cytokines and mediators, confirmed by quantitative analysis and clinical meta-analyses, underscores its therapeutic potential. For drug development professionals and researchers, berberine represents a promising scaffold for the development of novel anti-inflammatory agents for a wide range of inflammatory diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berberine improves airway inflammation and inhibits NF-κB signaling pathway in an ovalbumin-induced rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Berberine attenuates lipopolysaccharide-induced extracelluar matrix accumulation and inflammation in rat mesangial cells: involvement of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Berberine suppresses proinflammatory responses through AMPK activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of berberine on proinflammatory cytokine production by ARPE-19 cells following stimulation with tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Berberine inhibits NLRP3 inflammasome activation and proinflammatory macrophage M1 polarization to accelerate peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Berberine ameliorates depression-like behaviors in mice via inhibiting NLRP3 inflammasome-mediated neuroinflammation and preventing neuroplasticity disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Berberine inhibits NLRP3 inflammasome activation by regulating mTOR/mtROS axis to alleviate diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. Anti‐inflammatory and immune‐modulatory impacts of berberine on activation of autoreactive T cells in autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Berberine inhibits the expression of TNFalpha, MCP-1, and IL-6 in AcLDL-stimulated macrophages through PPARgamma pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Berberine inhibits the expression of TNFα, MCP-1, and IL-6 in AcLDL-stimulated macrophages through PPARγ pathway | springermedizin.de [springermedizin.de]

- 26. Effects of berberine and red yeast on proinflammatory cytokines IL-6 and TNF-α in peripheral blood mononuclear cells (PBMCs) of human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Berberine inhibits macrophage M1 polarization via AKT1/SOCS1/NF-κB signaling pathway to protect against DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. effects-of-berberine-and-barberry-on-selected-inflammatory-biomarkers-in-adults-a-systematic-review-and-dose-response-meta-analysis-of-randomized-clinical-trials - Ask this paper | Bohrium [bohrium.com]

- 33. The effects of berberine on inflammatory markers in Chinese patients with metabolic syndrome and related disorders: a meta‑analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Unveiling the Antioxidant Potential of Berberine Chloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, an isoquinoline alkaloid extracted from various medicinal plants, has a long history of use in traditional medicine. Its hydrochloride salt, Berberine chloride hydrate, is increasingly being investigated for its therapeutic properties, including its significant antioxidant potential. This technical guide provides an in-depth analysis of the antioxidant capabilities of this compound, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and providing comprehensive experimental protocols for key antioxidant assays. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[1][2] this compound has emerged as a promising natural compound with the ability to counteract oxidative stress through various mechanisms.[3][4] This document serves as a comprehensive resource, consolidating the current scientific knowledge on the antioxidant potential of this compound.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, which includes direct free radical scavenging and, more significantly, the modulation of endogenous antioxidant defense systems.

2.1. Direct Radical Scavenging:

This compound has been shown to directly scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical, hydroxyl radicals, and superoxide anions.[5][6] This direct scavenging activity contributes to its immediate protective effects against oxidative damage.

2.2. Upregulation of Endogenous Antioxidant Enzymes:

A primary mechanism of Berberine's antioxidant action is the enhancement of the body's own defense systems. It achieves this by upregulating the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][7][8] These enzymes are critical for detoxifying harmful ROS.

2.3. Modulation of Key Signaling Pathways:

This compound's influence on antioxidant enzyme expression is largely mediated through the activation of specific signaling pathways.

-

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Berberine promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased transcription.[4][9][10][11]

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells. Berberine is a well-known activator of AMPK.[4][12][13][14][15] Activated AMPK can indirectly enhance the antioxidant defense by, for instance, activating Nrf2 and inhibiting NADPH oxidase, a major source of cellular ROS.[4][16]

Quantitative Antioxidant Data

The following tables summarize the quantitative data on the antioxidant potential of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | Test System | IC50 / % Inhibition | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50: 42.7 mg/ml | [5] |

| DPPH Radical Scavenging | Chemical Assay | 13% to 46% inhibition (0.2 to 1 mg/ml) | [2] |

| DPPH Radical Scavenging | Chemical Assay | 72.72% inhibition (at 4000 µg/ml) | [6] |

| ABTS Radical Scavenging | Chemical Assay | Excellent scavenging activity | [6] |

| Superoxide Anion Scavenging | Chemical Assay | 20.53% inhibition (at 4000 µg/ml) | [6] |

| Hydroxyl Radical Scavenging | Chemical Assay | Significant scavenging effect | [6] |

Table 2: Effect of this compound on Endogenous Antioxidant Enzyme Activity

| Enzyme | Model System | Treatment | Result | Reference |

| Superoxide Dismutase (SOD) | Glutamate-injured N2a and PC12 cells | Berberine pre-treatment | Significant increase in SOD activity | [17] |

| Superoxide Dismutase (SOD) | Pancreas of STZ-induced diabetic rats | 50mg/kg b.w. Berberine chloride for 45 days | Significant increase in SOD levels | [8] |

| Catalase (CAT) | Pancreas of STZ-induced diabetic rats | 50mg/kg b.w. Berberine chloride for 45 days | Significant increase in CAT levels | [8] |

| Glutathione Peroxidase (GPx) | Berberis vulgaris or berberine chloride treatment | 0.2 mg/ml to 1 mg/ml | 10-70% increase in GPx activity | [2] |

| Glutathione Peroxidase (GPx) | Pancreas of STZ-induced diabetic rats | 50mg/kg b.w. Berberine chloride for 45 days | Significant increase in GPx levels | [8] |

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant potential of this compound are provided below.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2][18]

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound solutions of varying concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the this compound solution or positive control to each well.

-

Add the DPPH working solution to each well to initiate the reaction. A blank containing only methanol and DPPH solution is also prepared.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

-

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+).[16][19][20][21]

-

Reagents and Equipment:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

This compound solutions of varying concentrations

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of the this compound solution or positive control to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

-

4.3. Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, which catalyzes the dismutation of the superoxide anion radical (O2•−) into molecular oxygen and hydrogen peroxide.[5][12][22][23][24]

-

Reagents and Equipment:

-

Cell or tissue lysate containing SOD

-

Reagent system for generating superoxide radicals (e.g., xanthine/xanthine oxidase, PMS/NADH)

-

Detection reagent that reacts with superoxide radicals (e.g., Nitroblue Tetrazolium (NBT), WST-1)

-

Spectrophotometer or microplate reader

-

-

Procedure (Example using NBT):

-

Prepare cell or tissue lysates according to standard protocols.

-

The reaction mixture typically contains the lysate, a source of superoxide radicals (e.g., photoreduced riboflavin or xanthine/xanthine oxidase), and NBT.

-

The superoxide radicals reduce the yellow NBT to blue formazan.

-

SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of NBT.

-

The absorbance of the formazan is measured at a specific wavelength (e.g., 560 nm).

-

The SOD activity is determined by the degree of inhibition of NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

-

4.4. Catalase (CAT) Activity Assay

This assay measures the activity of catalase, which decomposes hydrogen peroxide (H2O2) into water and oxygen.[6][13][17][25][26]

-

Reagents and Equipment:

-

Cell or tissue lysate containing catalase

-

Hydrogen peroxide (H2O2) solution

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer

-

-

Procedure (Direct Spectrophotometric Method):

-

Prepare cell or tissue lysates in a suitable buffer.

-

The assay is based on monitoring the decrease in absorbance of H2O2 at 240 nm.

-

Add the lysate to a quartz cuvette containing a known concentration of H2O2 in phosphate buffer.

-

Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes).

-

The catalase activity is calculated from the rate of H2O2 decomposition, using the molar extinction coefficient of H2O2 at 240 nm.

-

Signaling Pathways and Experimental Workflow Visualization

5.1. Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound to exert its antioxidant effects.

Caption: Berberine-mediated activation of the Nrf2-ARE signaling pathway.

Caption: Role of AMPK activation by Berberine in enhancing antioxidant defense.

5.2. Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the antioxidant potential of this compound.

Caption: General experimental workflow for antioxidant assessment.

Conclusion

This compound demonstrates significant antioxidant potential through a combination of direct free radical scavenging and the upregulation of endogenous antioxidant defense mechanisms. Its ability to activate the Nrf2 and AMPK signaling pathways underscores its role as a potent modulator of cellular redox homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of this promising natural compound in combating oxidative stress-related diseases. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in human populations.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. abcam.cn [abcam.cn]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Berberine chloride ameliorates oxidative stress, inflammation and apoptosis in the pancreas of Streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Dose-response of berberine on hepatic cytochromes P450 mRNA expression and activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Catalase Activity Using Catalase Inhibitors [scirp.org]

- 12. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [bio-protocol.org]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. ijdo.ssu.ac.ir [ijdo.ssu.ac.ir]

- 15. medchemexpress.com [medchemexpress.com]

- 16. sunlongbiotech.com [sunlongbiotech.com]

- 17. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [en.bio-protocol.org]

- 23. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mmpc.org [mmpc.org]

- 25. 2.8. Catalase Activity Assay [bio-protocol.org]

- 26. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The antimicrobial activity of Berberine chloride hydrate against specific pathogens

For Researchers, Scientists, and Drug Development Professionals

Berberine, a natural isoquinoline alkaloid, has a long history in traditional medicine. Its hydrochloride salt, berberine chloride hydrate, is gaining significant attention in the scientific community for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the antimicrobial activity of this compound against a range of clinically relevant pathogens, details the experimental methodologies used to ascertain its efficacy, and explores the underlying molecular mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against various Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) reported in the literature.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 51 | 102 | [1] |

| Methicillin-Resistant S. aureus (MRSA) | MRSA252 | 128 | Not Reported | [2] |

| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolates (ST239, ST5) | 64 - 256 | Not Reported | [3][4] |

| Enterococcus faecalis | Not Specified | 2000 (0.2%) | Not Reported | [5] |

| Streptococcus mutans | Not Specified | 256 | Not Reported | [6] |

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

| Pathogen | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Various Strains | Not specified in µg/mL; effective at 25mM | [7] |

| Pseudomonas aeruginosa | Not Specified | Not specified | [8] |

| Salmonella enterica | Not Specified | Not specified | [9] |

Table 3: Antifungal Activity of this compound

| Pathogen | Strain | MIC (µg/mL) | Reference |

| Candida albicans | Not Specified | 64 - 128 | [10] |

| Fluconazole-Resistant C. albicans | Not Specified | 64 - 256 | [11][12] |

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through a multi-targeted approach, which contributes to its broad-spectrum activity and may reduce the likelihood of resistance development.[13] Key mechanisms include the disruption of cell structure, interference with metabolic pathways, and modulation of host immune responses.

Disruption of Bacterial Cell Integrity

Against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, berberine damages the cell wall and membrane.[1][3][8] This leads to increased permeability, leakage of essential intracellular components like potassium ions (K+), and ultimately cell death.[2] It also interferes with nucleic acid and protein synthesis and inhibits bacterial cell division.[13]

Induction of Oxidative Stress and Metabolic Disruption

Berberine has been shown to induce the generation of reactive oxygen species (ROS) and reduce intracellular adenosine triphosphate (ATP) levels in Pseudomonas aeruginosa.[8][14] This creates a state of oxidative stress and energy depletion, contributing to its bactericidal effect. In Staphylococcus aureus, berberine exposure leads to a global inhibition of metabolic pathways.[1]

Antifungal Action via the HOG-MAPK Pathway in Candida albicans

In Candida albicans, particularly in fluconazole-resistant strains, berberine's antifungal activity is linked to the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12][15] Berberine treatment upregulates core genes in this pathway, such as SLN1, SSK2, HOG1, and PBS2.[11][15] This leads to several downstream effects:

-

Increased ROS accumulation : Upregulation of ATP11 and downregulation of SOD2 contribute to oxidative stress.[10][11]

-

Inhibition of hyphal formation : Downregulation of the mycelial-specific gene HWP1 hinders the yeast-to-hyphae transition, a key virulence factor.[10][11]

-

Impaired cell wall integrity : Inhibition of chitin synthase (CHS3) and β-(1,3)-glucan synthase (GSC1) weakens the cell wall.[10][11]

Enhancement of Host Innate Immunity

Beyond its direct antimicrobial effects, this compound can also bolster the host's innate immunity. Studies have shown that it can enhance resistance against both Gram-negative (Pseudomonas aeruginosa, Salmonella enterica) and Gram-positive (Listeria monocytogenes) pathogens by activating the p38 MAPK signaling pathway in the host.[9][16] This leads to a reduced bacterial load in tissues such as the intestine and lungs.[9][16]

Experimental Protocols

The following section details the common methodologies used to evaluate the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.[1][11]

Protocol:

-

Preparation of Berberine Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile distilled water or dimethyl sulfoxide).

-

Serial Dilutions: In a 96-well microtiter plate, two-fold serial dilutions of the berberine stock solution are made in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Inoculum Preparation: The test microorganism is cultured to a specific density, typically a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation and Incubation: Each well containing the diluted berberine is inoculated with the microbial suspension. Positive (no berberine) and negative (no microbes) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10-20 µL) is taken from the wells showing no visible growth.[1][17]

-

Plating: The aliquot is spread onto an agar plate containing no antimicrobial agent.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[1]

Biofilm Inhibition Assay

Berberine's ability to inhibit biofilm formation is a critical aspect of its antimicrobial potential, as biofilms are notoriously resistant to conventional antibiotics.[3][6]

Protocol:

-

Preparation: A 96-well plate is prepared with varying concentrations of this compound in a growth medium.

-

Inoculation: Wells are inoculated with a standardized suspension of the biofilm-forming microorganism.

-

Incubation: The plate is incubated for a period sufficient for biofilm formation (e.g., 24-48 hours).

-

Washing: Non-adherent, planktonic cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

-

Staining: The remaining biofilm is stained with a dye such as crystal violet.

-

Quantification: The stain is solubilized (e.g., with ethanol or acetic acid), and the absorbance is measured using a microplate reader. A reduction in absorbance compared to the control (no berberine) indicates biofilm inhibition.

Conclusion and Future Directions

This compound demonstrates significant antimicrobial activity against a diverse range of pathogens. Its multi-faceted mechanism of action, which includes direct disruption of microbial cells and modulation of host immunity, makes it a compelling candidate for further research and development. The ability to inhibit biofilm formation and its efficacy against drug-resistant strains are particularly noteworthy. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the potential for synergistic combinations with existing antimicrobial agents to combat the growing threat of antibiotic resistance.[18][19]

References

- 1. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Berberine Damages the Cell Surface of Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 3. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The inhibitory effect of this compound on Streptococcus mutans biofilm formation at different pH values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. minds.wisconsin.edu [minds.wisconsin.edu]

- 8. Mechanisms of action of berberine hydrochloride in planktonic cells and biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Berberine hydrochloride enhances innate immunity to protect against pathogen infection via p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antifungal activity and potential mechanism of berberine hydrochloride against fluconazole-resistant Candida albicans [ouci.dntb.gov.ua]

- 11. Antifungal activity and potential mechanism of berberine hydrochloride against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitory effect of berberine hydrochloride against Candida albicans and the role of the HOG-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Berberine hydrochloride enhances innate immunity to protect against pathogen infection via p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJNANO - Antibacterial activity of a berberine nanoformulation [beilstein-journals.org]

- 18. Frontiers | Synergistic Effect of Berberine Hydrochloride and Fluconazole Against Candida albicans Resistant Isolates [frontiersin.org]

- 19. nbinno.com [nbinno.com]

Chemical structure and properties of Berberine chloride hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Berberine chloride hydrate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into its mechanism of action.

Chemical Structure and Identification

Berberine is a quaternary ammonium salt belonging to the protoberberine group of isoquinoline alkaloids. Its rigid, planar structure is composed of five fused rings. The positive charge on the nitrogen atom is a key feature influencing its biological interactions. The hydrated chloride salt is a common form used in research and pharmaceutical applications.

Chemical Formula: C₂₀H₁₈ClNO₄ · xH₂O

CAS Number: 141433-60-5

Molecular Weight (Anhydrous): 371.81 g/mol

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 204-206 °C (decomposition) | |

| Solubility | ||

| Water (25°C) | 1.96 ± 0.11 mg/mL (5.27 ± 0.30 mM) | [1] |

| Water (37°C) | 8.50 ± 0.40 mM | [1] |

| Phosphate Buffer (pH 7.0, 25°C) | 4.05 ± 0.09 mM | [1] |

| Phosphate Buffer (pH 7.0, 37°C) | 9.69 ± 0.37 mM | [1] |

| Methanol | Sparingly soluble | [1] |

| Ethanol (95%) | Slightly soluble | [1] |

| Chloroform | Slightly soluble | |

| Ether | Insoluble | |

| pKa | No ionizable groups (permanently charged) | [1] |

| Log P (Octanol/Water) | -1.5 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | References |

| UV-Vis (in Methanol) | λmax: 228, 263, 345, 421 nm | |

| FT-IR (KBr disc, cm⁻¹) | 3400-3200 (O-H stretch of water), 2844 (methoxyl group), 1635 (C=N⁺ iminium), 1569, 1506 (aromatic C=C bending) | [1] |

| ¹H NMR (DMSO-d₆, 400 MHz, δ ppm) | 9.88 (s, 1H, H-8), 8.95 (s, 1H, H-13), 8.18 (d, 1H, J=9.2 Hz, H-11), 8.02 (d, 1H, J=9.2 Hz, H-12), 7.78 (s, 1H, H-4), 7.06 (s, 1H, H-1), 6.16 (s, 2H, -OCH₂O-), 4.96 (t, 2H, J=6.0 Hz, H-6), 4.12 (s, 3H, -OCH₃), 4.07 (s, 3H, -OCH₃), 3.22 (t, 2H, J=6.0 Hz, H-5) | [1][2][3] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 150.3, 149.9, 147.7, 145.3, 143.9, 137.5, 133.2, 130.6, 127.1, 123.4, 121.5, 120.4, 120.2, 108.3, 105.5, 102.0, 61.9, 57.3, 55.3, 26.4 | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction and Purification from Berberis Species

The following protocol describes a general method for the extraction and purification of berberine from the roots or stem of Berberis species.

Methodology:

-

Preparation of Plant Material: The roots or stems of the Berberis plant are collected, washed, dried in the shade, and then coarsely powdered.

-

Extraction: The powdered material is macerated with acidified water (e.g., water containing 0.5% sulfuric acid) for an extended period (e.g., 24-48 hours) with occasional stirring. This process is typically repeated multiple times to ensure complete extraction.

-

Filtration: The acidic extract is filtered to remove the solid plant debris.

-

Purification:

-

The filtrate is neutralized with a base such as calcium hydroxide or ammonium hydroxide to a pH of approximately 7-8. This causes the precipitation of impurities, which are then removed by filtration.

-

The clarified filtrate is concentrated under reduced pressure.

-

Hydrochloric acid is added to the concentrated extract to precipitate berberine as its chloride salt.

-

The crude Berberine chloride is collected by filtration and then recrystallized from a suitable solvent system, such as ethanol-water, to obtain pure yellow crystals of this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantitative analysis of this compound using reverse-phase HPLC.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Instrument | HPLC system with a UV-Vis detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Procedure:

-

Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase (e.g., 100 µg/mL). A series of dilutions are then made to create calibration standards (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

-

Sample Preparation: An accurately weighed amount of the sample containing this compound is dissolved in the mobile phase to a known concentration.

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded.

-

Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of this compound in the sample is determined from the calibration curve.

UV-Visible Spectrophotometry Analysis

This protocol describes a simple and rapid method for the quantification of this compound using UV-Visible spectrophotometry.

Methodology:

-

Solvent Selection: A suitable solvent in which this compound is freely soluble and stable is chosen (e.g., methanol or a specific buffer).

-

Determination of λmax: A dilute solution of this compound in the chosen solvent is scanned in the UV-Vis range (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax). In methanol, one of the prominent peaks is around 345 nm.

-

Standard Curve Preparation: A stock solution of the reference standard is prepared. Serial dilutions are made to obtain a range of concentrations. The absorbance of each dilution is measured at the λmax. A calibration curve is plotted with absorbance versus concentration.

-

Sample Analysis: The sample solution is prepared in the same solvent, and its absorbance is measured at the λmax.

-

Concentration Calculation: The concentration of this compound in the sample is calculated using the equation of the standard curve.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity and the MAPK Signaling Pathway

Berberine exerts its anti-inflammatory effects by modulating key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

References

- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BERBERINE CHLORIDE(141433-60-5) 13C NMR [m.chemicalbook.com]

Berberine Chloride Hydrate and the Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, an isoquinoline alkaloid extracted from various medicinal plants, has garnered significant attention for its therapeutic potential in a range of metabolic diseases, including obesity, type 2 diabetes, and hyperlipidemia.[1][2] Its low oral bioavailability has led researchers to investigate its profound effects within the gastrointestinal tract, specifically on the composition and function of the gut microbiota.[3][4] This technical guide provides an in-depth analysis of the impact of berberine chloride hydrate on the gut microbiome, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The evidence presented underscores the role of the gut microbiota as a crucial mediator of berberine's therapeutic actions.[5]

Quantitative Impact on Gut Microbiota Composition

Berberine administration leads to significant alterations in the gut microbial community structure. These changes are characterized by a general decrease in the Firmicutes to Bacteroidetes (F/B) ratio and an enrichment of short-chain fatty acid (SCFA)-producing bacteria.[1][2] The following tables summarize the quantitative changes observed in various studies.

Table 1: Effects of Berberine on Gut Microbiota in Animal Models

| Bioassay Model | Dosage | Key Findings | References |

| Diabetic db/db mice | 136.5 mg/kg, i.g. for 11 weeks | ↑ SCFAs | [3] |

| Diabetic db/db mice | 210 mg/kg BBR, 33.6 mg/kg oryzanol, 7 mg/kg vitamin B6 for 4 weeks | Restored relative abundance of Bacteroidaceae and Clostridiaceae | [4] |

| Zucker diabetic fatty rats | 100 mg/kg or 150 mg/kg BBR with stachyose for 48 days | Reshaped gut microbiota, improved glucose metabolism | [4] |

| High-fat diet-fed rats | Not specified | Marked decrease in gut microbiota diversity, phylum shift | [6] |

| Normal-weight mice | 100 mg/kg for 5 days | Significant change in Firmicutes/Bacteroidetes ratio, ↓ Clostridium | [6] |

| Colorectal cancer mice | 100 mg/kg for 10 weeks | ↓ f_Erysipelotrichaceae, Alistipes; ↑ Alloprevotella, Flavonifractor (SCFA-producing) | [4] |

| Alcoholic liver disease mice | 10, 50, 100 mg/kg by gavage | ↓ Pseudoflavonifractor, Mucisirillum, Alistipes, Ruminiclostridium, Lachnoclostridium; ↑ Akkermansia muciniphila | [4] |

| NASH mice | 100 mg/kg/d by gavage for 4 weeks | ↑ relative abundance of Clostridiales, Lactobacillaceae, Bacteroidales | [4] |

| Apc min/+ mice on HFD | Not specified, for 12 weeks | ↓ Verrucomicrobia (phylum), ↓ Akkermansia (genus), ↑ SCFA-producing bacteria | [7] |

| DSS-induced colitis in cats | Not specified | ↑ Lactobacillaceae, Prevotellaceae; ↓ Bacteroidaceae | [8] |

| Weaned piglets | 10 mg/kg BW BBR + 10 mg/kg BW ellagic acid | Altered Firmicutes, Bacteroidetes, Lactobacillus, Phascolarctobacterium, Parabacteroides | [9] |

Table 2: Effects of Berberine on Gut Microbiota in Human Studies

| Study Population | Dosage | Key Findings | References |

| Patients with hyperlipidemia | 0.5 g, twice daily for 12 weeks | Baseline levels of Alistipes and Blautia predict cholesterol-lowering efficacy | [4] |

| Patients with Type 2 Diabetes | 0.6 g/6 capsules, twice daily for 12 weeks | Altered gut microbiota and microbiota-associated bile acid metabolism; ↓ Ruminococcus bromii | [3][4] |

| Patients with olanzapine-induced metabolic disorders | Not specified | ↓ Firmicutes (8.85 × 10⁷ ± 5.36 × 10⁷ cp/μL vs. 3.47 × 10⁸ ± 1.84 × 10⁸ cp/μL in placebo, p < 0.01); ↓ Coliforms (2.58 × 10⁶ ± 8.33 × 10⁶ cp/μL vs. 3.11 × 10⁶ ± 1.76 × 10⁶ cp/μL in placebo, p < 0.05); ↑ Bacteroides (2.19 × 10⁷ ± 1.27 × 10⁷ cp/μL vs. 1.68 × 10⁷ ± 6.88 × 10⁶ cp/μL in placebo, p < 0.05) | [8] |

Table 3: Impact of Berberine on Short-Chain Fatty Acid (SCFA) Production

| Study Model | Dosage | Effect on SCFAs | Reference |

| Hyperlipidemia hamsters | 200 mg/kg, oral, 2 weeks | ↑ Butyrate in blood (77 ± 10 ng/mL vs. 117 ± 13 ng/mL, P < 0.05) and feces (132 ± 11 μg/g vs. 547 ± 57 μg/g, **P < 0.001) | [10] |

| Weaned piglets | 10 mg/kg BW BBR + 10 mg/kg BW ellagic acid | ↑ Propionate and butyrate in jejunum and colon | [11] |

Experimental Protocols

Animal Studies: High-Fat Diet-Induced Obesity and Gut Microbiota Analysis

-

Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.

-

Acclimatization: Animals are housed in a controlled environment (23 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for a one-week acclimatization period.

-

Diet Induction: Animals are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype with associated metabolic dysregulation and gut dysbiosis. A control group is fed a standard chow diet.

-

Berberine Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered daily via oral gavage at a dosage ranging from 100 to 200 mg/kg body weight for a specified duration (e.g., 4-8 weeks). The control and HFD groups receive the vehicle alone.

-

Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period and are immediately stored at -80°C for microbiota analysis. At the end of the experiment, animals are euthanized, and intestinal contents (e.g., cecal contents) and tissues are collected.

-

16S rRNA Gene Sequencing:

-

DNA Extraction: Total genomic DNA is extracted from fecal or cecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.

-

PCR Amplification: The V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers.

-

Library Preparation and Sequencing: The amplicons are purified, quantified, and pooled. Sequencing is performed on an Illumina MiSeq or HiSeq platform.

-

-

Data Analysis: Raw sequencing data is processed using bioinformatics pipelines such as QIIME2 or mothur for quality filtering, denoising, chimera removal, and operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) generation. Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.

In Vitro Cecal Bacteria Incubation

-

Bacterial Source: Cecal contents are collected from healthy mice.

-

Incubation: Isolated cecal bacteria are incubated anaerobically with varying concentrations of berberine (e.g., 0.1, 1, and 10 mg/mL) for a defined period (e.g., 4 hours).

-

Analysis:

-

Metabolomics: Nuclear Magnetic Resonance (NMR)-based metabolomics is used to analyze the metabolic profile of the bacterial culture supernatant.

-

Flow Cytometry: Flow cytometry is employed to assess the physiological state of the bacteria.

-

Signaling Pathways and Mechanisms of Action

Berberine's modulation of the gut microbiota influences host physiology through several interconnected signaling pathways.

Bile Acid Metabolism and Farnesoid X Receptor (FXR) Signaling

Berberine can reduce the activity of bile salt hydrolase (BSH) in certain gut bacteria, such as Clostridium species.[6] This leads to an accumulation of conjugated bile acids, like taurocholic acid (TCA), which are potent agonists of the farnesoid X receptor (FXR) in the intestine.[1][6] Activation of intestinal FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[6]

References

- 1. Effects of Berberine on the Gastrointestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publish.kne-publishing.com [publish.kne-publishing.com]

- 3. Berberine influences multiple diseases by modifying gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]

- 5. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berberine Directly Affects the Gut Microbiota to Promote Intestinal Farnesoid X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Berberine on the Gut Microbiota in Apc min/+ Mice Fed with a High Fat Diet [mdpi.com]

- 8. Perspectives on Berberine and the Regulation of Gut Microbiota: As an Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary Berberine and Ellagic Acid Supplementation Improve Growth Performance and Intestinal Damage by Regulating the Structural Function of Gut Microbiota and SCFAs in Weaned Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dietary Berberine and Ellagic Acid Supplementation Improve Growth Performance and Intestinal Damage by Regulating the Structural Function of Gut Microbiota and SCFAs in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]